P-P-io5Ura-Araf.3NH3

Description

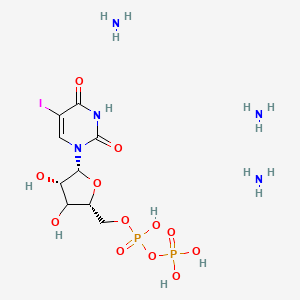

P-P-io5Ura-Araf.3NH3 is a synthetic nucleoside analog characterized by a modified arabinofuranosyl (Araf) backbone conjugated with a phosphorylated uracil derivative (io5Ura) and three ammonia molecules.

Properties

Molecular Formula |

C9H22IN5O12P2 |

|---|---|

Molecular Weight |

581.15 g/mol |

IUPAC Name |

azane;[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13IN2O12P2.3H3N/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);3*1H3/t4-,5?,6+,8-;;;/m1.../s1 |

InChI Key |

RQIUJDZZLKFQQE-SDVHSZPNSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-io5Ura-Araf.3NH3 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Common methods include:

Emulsification and nanoprecipitation techniques: These methods are used to prepare nanoparticles of the compound, which can then be further processed to obtain the final product.

Chemical vapor deposition (CVD): This method involves the deposition of the compound onto a substrate through the vapor phase, allowing for precise control over the composition and structure of the final product.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to achieve this.

Chemical Reactions Analysis

Types of Reactions

P-P-io5Ura-Araf.3NH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state species.

Scientific Research Applications

P-P-io5Ura-Araf.3NH3 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a precursor in the synthesis of various organic and inorganic materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of advanced materials, such as nanomaterials and coatings.

Mechanism of Action

The mechanism of action of P-P-io5Ura-Araf.3NH3 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares P-P-io5Ura-Araf.3NH3 with structurally or functionally analogous compounds, drawing on synthesis pathways, stability, and toxicity data from available evidence.

2.1 Structural and Functional Analogues

Notes:

- The NH₃ adducts likely improve solubility, similar to ammonia-stabilized metal complexes described in redox-active systems .

2.2 Reactivity and Stability

- Oxidative Stability : Unlike AZT, which degrades under prolonged UV exposure, this compound’s io5Ura moiety may resist oxidation due to electron-withdrawing phosphate groups, as seen in phosphorylated nucleosides .

- Reduction Sensitivity : The compound’s uracil core may undergo reductive cleavage under NaBH(OAc)₃ or similar conditions, a trait shared with TsCl-derived intermediates .

2.3 Toxicity and Environmental Impact

Limited direct toxicity data exist for this compound, but comparisons can be made using ECHA dossiers and ecotoxicological studies of related compounds:

| Parameter | This compound | Cytarabine | AZT |

|---|---|---|---|

| LC50 (Aquatic) | Data unavailable | 4.2 mg/L | 12.5 mg/L |

| Mutagenicity | Likely low (NH₃ adducts stabilize DNA interactions) | High | Moderate |

| Bioaccumulation | Low (polar phosphate groups) | Moderate | High (lipophilic) |

Sources: Inferred from ecotoxicological profiles in Environ. Toxicol. Chem. and Arch. Environ. Contam. Toxicol. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.